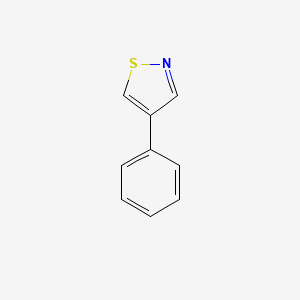

4-Phenylisothiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

936-46-9 |

|---|---|

Molecular Formula |

C9H7NS |

Molecular Weight |

161.23 g/mol |

IUPAC Name |

4-phenyl-1,2-thiazole |

InChI |

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-11-7-9/h1-7H |

InChI Key |

RAUUYMXHIUAZCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Phenylisothiazole and Its Derivatives

Established Synthetic Routes to the 4-Phenylisothiazole Core

The synthesis of the core this compound structure relies on fundamental organic reactions that build the heterocyclic ring system, incorporate the phenyl group, and are optimized for efficiency.

The formation of the isothiazole (B42339) ring is the cornerstone of this compound synthesis. Various retrosynthetic analyses point to several reliable cyclization strategies, primarily involving the combination of fragments that provide the necessary carbon, nitrogen, and sulfur atoms. thieme-connect.com

One prominent method is the (3+2)-heterocyclization approach. This strategy involves the reaction of a three-carbon component with a nitrogen-sulfur (N-S) fragment. For instance, α,β-unsaturated aldehydes can react with ammonium (B1175870) thiocyanate (B1210189), which serves as the N-S donor, to yield the corresponding 4-substituted isothiazoles. thieme-connect.com

Another effective strategy is the (4+1) annulation . This carbon-economic process utilizes a four-atom component, such as a β-ketodithioester or β-ketothioamide, which reacts with an ammonium salt like ammonium acetate. thieme-connect.comrsc.org The reaction proceeds through a sequence of imine formation, cyclization, and aerial oxidation to construct the C-N and S-N bonds in a single pot. thieme-connect.comrsc.org

Additional methods for forming the isothiazole ring include the intramolecular cyclization of compounds containing a pre-formed N-C-C-C-S chain and ring transformations from other heterocyclic systems. researchgate.net

Table 1: Overview of Synthetic Routes to the Isothiazole Core

| Reaction Type | Key Precursors | N-S Source | General Conditions |

|---|---|---|---|

| (3+2)-Heterocyclization | α,β-Unsaturated Aldehydes/Ketones | Ammonium Thiocyanate | Typically in a polar solvent like DMF |

| (4+1) Annulation | β-Ketodithioesters / β-Ketothioamides | Ammonium Acetate | Metal-free, aerial oxidation |

| Intramolecular Cyclization | 3-Aminopropenethiones | (Internal) | Oxidative conditions (e.g., I2, H2O2) |

Phenyl Group Introduction Strategies

The introduction of the phenyl group at the C4 position of the isothiazole ring is most commonly achieved by incorporating it into one of the primary starting materials before the cyclization event. This "pre-functionalization" strategy is efficient and avoids the need for post-cyclization modifications of an unsubstituted isothiazole.

In the context of the (3+2)-heterocyclization method, a phenyl-substituted α,β-unsaturated aldehyde or ketone is used. For example, the reaction of β-phenylacrolein with ammonium thiocyanate directly yields this compound. thieme-connect.com Similarly, for (4+1) annulation, starting with a β-ketodithioester that already bears a phenyl group at the alpha position will result in the desired this compound product.

While less common for the primary synthesis of the core structure, modern cross-coupling reactions represent a viable, albeit more complex, strategy for introducing a phenyl group. This would involve synthesizing a 4-halo-isothiazole intermediate first, followed by a Suzuki or Stille coupling reaction with a phenylboronic acid or phenylstannane, respectively. These methods are more frequently employed for creating diverse libraries of derivatives rather than for the bulk synthesis of the parent this compound. rsc.org

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key variables that are typically fine-tuned include the choice of solvent, catalyst, base, temperature, and reaction time. beilstein-journals.org

For instance, in copper-catalyzed N-arylation reactions for related heterocyclic syntheses, a systematic investigation of different copper salts (e.g., CuI, CuBr), bases (e.g., KOH, K2CO3, Cs2CO3), solvents (e.g., DMF, DMSO, Toluene), and ligands can lead to significant improvements in yield. beilstein-journals.org Studies have shown that changing the solvent from DMF to NMP or dioxane can drastically reduce the yield, while increasing the reaction time from a few hours to 24 hours can substantially increase it. beilstein-journals.org

Microwave-assisted synthesis has also emerged as a powerful tool for optimization, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. researchgate.net A one-pot, three-component reaction to form a thiazole-2-imine, for example, afforded an 89% yield in just 10 minutes under microwave irradiation, whereas conventional heating or room temperature reactions were far less efficient. researchgate.netresearchgate.net

Table 2: Representative Optimization of Reaction Conditions for a Heterocyclic Synthesis

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (20) | KOH (2) | DMF | 120 | 5 | 32 beilstein-journals.org |

| 2 | CuI (20) | KOH (2) | DMF | 120 | 12 | 40 beilstein-journals.org |

| 3 | CuI (20) | KOH (2) | DMF | 120 | 24 | 60 beilstein-journals.org |

| 4 | CuI (20) | KOH (2) | DMF | 100 | 24 | 15 beilstein-journals.org |

| 5 | CuI (20) | K2CO3 (2) | DMF | 120 | 24 | 45 beilstein-journals.org |

This table is illustrative of a typical optimization process for related N-aryl heterocycle synthesis and demonstrates the impact of varying reaction parameters. beilstein-journals.org

Advanced Derivatization Approaches of the this compound Scaffold

Once the this compound core is synthesized, its chemical utility can be expanded through various derivatization reactions that modify the scaffold.

Functionalizing the isothiazole ring itself allows for the introduction of new chemical groups that can modulate the molecule's properties.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org The isothiazole ring, like other azoles, is generally considered electron-deficient compared to benzene (B151609), making it less reactive towards electrophiles. The outcome of such reactions is dictated by the electronic properties of the ring, which contains an electron-donating sulfur atom and an electron-withdrawing nitrogen atom.

In the isothiazole system, the C5 position is typically the most susceptible to electrophilic attack. This is analogous to the reactivity of thiazoles, where electrophiles preferentially attack the C5 position, which is the most electron-rich carbon. pharmaguideline.com The presence of the phenyl group at C4 may further influence the regioselectivity through steric hindrance or electronic effects.

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (NO2) using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions can protonate the ring nitrogen, further deactivating the ring towards substitution. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid. wikipedia.org

These reactions allow for the introduction of versatile functional groups onto the this compound scaffold, which can then be used in subsequent synthetic transformations.

Functionalization of the Isothiazole Ring

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in which a nucleophile, a species rich in electrons, selectively attacks and replaces a functional group (leaving group) on a molecule. In the context of the this compound scaffold, these reactions are crucial for introducing or modifying functional groups on the isothiazole ring. The isothiazole ring, being electron-deficient, can be susceptible to nucleophilic attack, particularly when activated by appropriate substituents.

A key example of functional group modification on a this compound derivative is the conversion of a carboxamide to a carboxylic acid. In one study, 3-bromo-4-phenylisothiazole-5-carboxamide was treated with sodium nitrite (NaNO₂) in trifluoroacetic acid (TFA) at approximately 0 °C. This reaction resulted in the efficient conversion to 3-bromo-4-phenylisothiazole-5-carboxylic acid in an excellent yield of 99%. mdpi.com This transformation proceeds via a nucleophilic attack mechanism on the carboxamide group, facilitated by the acidic medium. mdpi.com Milder conditions using TFA were found to be significantly more effective than harsher conditions involving concentrated sulfuric acid, which produced the desired product in only 39% yield. mdpi.com

The general mechanism for nucleophilic substitution involves the approach of the nucleophile, bond formation with the target carbon atom, and the simultaneous or subsequent departure of the leaving group. gacariyalur.ac.in The efficiency of these reactions depends on several factors, including the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the solvent used. gacariyalur.ac.in

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com These reactions, pioneered by chemists including Suzuki, Heck, and Negishi, have become indispensable for constructing complex molecular architectures. thermofisher.com

The Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium(0) complex, is particularly notable. ustc.edu.cn While direct Suzuki-Miyaura coupling on the this compound core is a plausible synthetic route, related studies have demonstrated the utility of the phenylthiazole scaffold in facilitating these reactions. For instance, novel palladium(II) catalysts bearing phenylthiazole ligands have been synthesized and successfully used to catalyze Suzuki-Miyaura aryl cross-coupling reactions. cdnsciencepub.com In one case, a catalyst was prepared from 2-methyl-4-phenyl-1,3-thiazole and palladium acetate. cdnsciencepub.com These organometallic catalysts are air-stable and show tolerance to a wide range of functional groups, such as carbonyls, amines, and phenols. cdnsciencepub.com This indicates the robustness of the phenyl-heterocycle linkage under common cross-coupling conditions, suggesting that this compound derivatives bearing halides or boronates would be viable substrates for such transformations.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst Type | Reactants | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Organohalide + Organoboron | C-C |

| Heck | Palladium | Organohalide + Alkene | C-C |

| Negishi | Palladium or Nickel | Organohalide + Organozinc | C-C |

| Stille | Palladium | Organohalide + Organotin | C-C |

Regioselective Functionalization Strategies

Regioselectivity, the control of where a reaction occurs on a molecule with multiple potential reaction sites, is a critical aspect of complex molecule synthesis. For this compound, functionalization can occur on either the isothiazole ring or the phenyl moiety. Developing strategies to selectively target a specific position is essential for creating well-defined derivatives.

One powerful strategy for regioselective functionalization is directed C-H activation. While 4-phenylthiazole (B157171) itself was found to be unreactive in certain ruthenium-catalyzed direct arylations, the introduction of an aryl group at the C5-position of the thiazole (B1198619) ring enhanced its reactivity. researchgate.net This allowed for the selective mono-arylation of the C4-phenyl unit, demonstrating that subtle changes to the core structure can be used to direct functionalization to a specific region of the molecule. researchgate.net

Another versatile method for achieving regioselectivity is through iridium-catalyzed C-H borylation. This technique allows for the introduction of a boryl group at a specific C-H bond, which can then be further transformed into a wide range of functional groups through subsequent reactions like Suzuki-Miyaura coupling. nih.gov This approach provides a pathway to functionalize positions that might otherwise be difficult to access, offering precise control over the substitution pattern. nih.gov

Modifications on the Phenyl Moiety

Modifying the phenyl ring of the this compound core is a common strategy to tune the molecule's properties. These modifications can range from the introduction of simple substituents to the attachment of more complex groups.

Ruthenium-catalyzed direct arylation has been shown to be an effective method for selectively functionalizing the phenyl ring of 4-phenyl-5-arylthiazoles. researchgate.net This reaction targets the ortho C-H bonds of the phenyl group, allowing for the synthesis of biaryl structures. The reactivity of the phenyl substituent can be enhanced by the presence of other groups on the thiazole ring, highlighting a cooperative effect within the molecule. researchgate.net

In other studies focused on biological applications, various hydrophobic substitutions have been introduced at the para position of the phenyl ring. nih.gov Adding a linear hydrophobic tail to the phenyl ring has been explored to create new classes of phenylthiazole compounds. nih.gov Research into the structure-activity relationship of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives has also involved placing different substituents, such as nitro and chloro groups, at the ortho, meta, and para positions of the phenyl ring to evaluate their effects. nih.gov These examples underscore the importance of modifying the phenyl moiety to systematically alter molecular properties.

Table 2: Examples of Phenyl Moiety Modifications

| Reaction Type | Position Targeted | Reagents/Catalyst | Purpose of Modification |

|---|---|---|---|

| Direct Arylation | Ortho-position | Ruthenium catalyst | Synthesis of biaryl structures researchgate.net |

| Substitution | Para-position | Various | Introduction of hydrophobic tails nih.gov |

Synthesis of Polycyclic Systems Incorporating this compound Units

The this compound scaffold can serve as a foundational building block for the synthesis of more complex, polycyclic heterocyclic systems. These larger structures are created by constructing additional rings onto the initial framework. Such synthetic strategies often rely on the presence of two or more reactive functional groups on the this compound derivative that can participate in intramolecular cyclization reactions or in sequential intermolecular reactions to build the new ring system.

For example, a derivative of this compound containing appropriately positioned functional groups, such as an amine and a carboxylic acid or a halide, could be induced to cyclize, forming a fused ring system. The specific nature of the fused system would depend on the placement and type of the reactive handles. While direct examples involving this compound are specific, the general strategy is well-established in heterocyclic chemistry for creating novel polycyclic aromatic compounds.

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com In the synthesis of thiazole derivatives, including this compound, there is a growing emphasis on adopting more environmentally benign methodologies. researchgate.net

Conventional synthesis methods often rely on hazardous reagents and volatile organic solvents, leading to significant waste. researchgate.net Green approaches seek to mitigate these issues through several strategies:

Use of Green Solvents: Replacing traditional organic solvents with greener alternatives like water or ionic liquids. bepls.com

Alternative Energy Sources: Employing microwave irradiation or ultrasound energy to accelerate reactions, often leading to shorter reaction times and higher yields with reduced energy consumption. bepls.com

Catalysis: Using reusable, non-toxic catalysts, such as solid-supported catalysts, to improve efficiency and minimize waste. mdpi.com

Multi-component Reactions: Designing one-pot syntheses where multiple starting materials react to form the final product without isolating intermediates, which improves atom economy and reduces waste. bepls.com

These principles have been successfully applied to the synthesis of various thiazole derivatives, offering pathways for producing this compound and related compounds in a more sustainable and cost-effective manner. bepls.comresearchgate.net

Chemical Reactivity and Mechanistic Studies of 4 Phenylisothiazole Derivatives

Reaction Pathways and Mechanisms of 4-Phenylisothiazole Transformations

The inherent reactivity of the this compound core is dictated by the interplay between the electron-rich phenyl group and the isothiazole (B42339) heterocycle, which contains a relatively weak nitrogen-sulfur bond.

The isothiazole ring is susceptible to oxidation, primarily at the sulfur atom. This transformation is of significant interest as it can lead to the formation of highly reactive isothiazole 1,1-dioxides. Common oxidizing agents for such reactions include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

The mechanism of oxidation with a peroxy acid, such as m-CPBA, involves the electrophilic transfer of an oxygen atom to the lone pair of electrons on the sulfur atom. This process can occur in a stepwise manner, first forming the S-oxide (sulfoxide) and subsequently the S,S-dioxide (sulfone). The resulting isothiazole 1,1-dioxides are valuable synthetic intermediates, although their stability can be limited. Characterization of these oxidized products is typically achieved through spectroscopic methods, where a significant downfield shift in the NMR signals for the C3 and C5 protons is observed, alongside characteristic S=O stretching frequencies in infrared (IR) spectroscopy.

The reduction of the isothiazole moiety can proceed via different pathways depending on the reducing agent and reaction conditions. Catalytic hydrogenation, typically employing hydrogen gas with a palladium catalyst (H₂/Pd), is a standard method for the reduction of carbon-carbon double bonds. While this method can reduce the phenyl ring under harsh conditions, its primary application would be the selective reduction of any unsaturated substituents on the this compound core.

Hydride-based reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄), are primarily used for the reduction of carbonyl groups (aldehydes, ketones, esters, etc.). libretexts.org These reagents are generally not reactive towards the C=C or C=N bonds within the aromatic isothiazole ring under standard conditions. libretexts.orgochemacademy.com Therefore, their use would be limited to the reduction of functional groups attached to the main scaffold, without affecting the heterocycle itself. Reductive cleavage of the isothiazole ring can occur under more forcing conditions, for instance, using dissolving metal reductions, which can disrupt the N-S bond.

The isothiazole ring, while aromatic, can undergo ring-opening reactions when treated with certain nucleophiles. The inherent weakness of the N-S bond makes it the primary site for cleavage. Strong bases or potent nucleophiles can attack the sulfur atom or one of the ring carbons, initiating a cascade that results in the fragmentation of the heterocyclic ring.

Furthermore, isothiazole derivatives can undergo rearrangement reactions, particularly under photochemical conditions. A notable parallel is observed in the photochemistry of the analogous 4-phenylisoxazole (B1349851). Irradiation of 4-phenylisoxazole leads to a phototransposition, yielding 4-phenyloxazole. researchgate.net This rearrangement is believed to proceed through a mechanism involving the interchange of the N-2 and C-3 positions of the ring. researchgate.net While specific studies on this compound are limited, it is plausible that it could undergo similar photochemical rearrangements to form the corresponding thiazole (B1198619) isomer. Thermal rearrangements of related benzothiazole (B30560) systems have also been documented, suggesting another potential pathway for isomerization. researchgate.net

Catalytic Reactivity of this compound and its Substituted Analogues

The functionalization of the C-H bonds in the this compound scaffold through transition metal catalysis represents a powerful strategy for creating more complex molecules. Ruthenium, palladium, and copper catalysts have shown significant utility in this area.

Direct C-H arylation using ruthenium catalysts is a potent tool for forming C-C bonds. However, the reactivity of the substrate is highly dependent on its electronic and steric properties. Studies on the isomeric 4-phenylthiazole (B157171) have shown it to be unreactive in ruthenium-catalyzed direct arylation reactions. researchgate.netresearchgate.net The lack of reactivity is attributed to conformational and electronic properties that hinder the formation of the necessary catalytic intermediates. researchgate.net

Interestingly, the introduction of an aryl substituent at the C5-position of 4-phenylthiazole enhances its reactivity, enabling the selective mono-arylation of the phenyl group at the C4 position. researchgate.net This suggests that the isothiazole nitrogen atom in 4-phenylthiazole acts as a directing group, guiding the ruthenium catalyst to the ortho C-H bonds of the phenyl ring. Although direct experimental data for this compound is not available, these findings on its isomer suggest that the unsubstituted molecule may also exhibit low reactivity, but that appropriate substitution could activate the scaffold for Ru-catalyzed C-H functionalization.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 2-Methyl-5-(naphthalen-1-yl)-4-(p-tolyl)thiazole | 75 |

| 2 | 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)-2-methyl-5-(naphthalen-1-yl)thiazole | 72 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Methyl-5-(naphthalen-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole | 65 |

| 4 | 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-2-methyl-5-(naphthalen-1-yl)thiazole | 78 |

| 5 | 1-Bromo-3-methoxybenzene | 4-(3-Methoxyphenyl)-2-methyl-5-(naphthalen-1-yl)thiazole | 81 |

Table 1. Ruthenium-Catalyzed Arylation of the Phenyl Group in a C5-Substituted 4-Phenylthiazole Analogue. Data sourced from related studies on 4-phenylthiazole derivatives. researchgate.net Reaction Conditions: 2-methyl-5-(naphthalen-1-yl)-4-phenylthiazole, aryl bromide (2 equiv.), [Ru(p-cymene)Cl₂]₂ (5 mol%), KOPiv (30 mol%), mesitylene, 140 °C.

Palladium and copper catalysts are highly effective for the direct arylation and functionalization of five-membered heterocycles. researchgate.net

Palladium-Catalyzed Reactions: Palladium-catalyzed direct C-H arylation of thiazoles has been shown to be highly regioselective, with the outcome controlled by the choice of ligands and base. nih.gov For the thiazole ring, arylation can be directed to either the C2 or C5 position. nih.gov By analogy, for this compound, the most probable sites for Pd-catalyzed C-H functionalization would be the electronically activated C3 and C5 positions. These reactions typically proceed via a concerted metalation-deprotonation mechanism, where the palladium catalyst activates the C-H bond, allowing for coupling with an aryl halide. Ligand-free Pd(OAc)₂ systems have also proven effective for the C5-arylation of thiazoles. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysis offers an inexpensive and less toxic alternative for C-H functionalization. rsc.org Copper-catalyzed methods have been developed for a wide range of transformations, including the synthesis of heterocycles. researchgate.net A relevant example is the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones bearing a thiazole moiety to synthesize N-thiazolyl-1H-indazoles. beilstein-journals.org This demonstrates the utility of copper in facilitating the formation of C-N bonds involving a thiazole unit, a reaction class that could potentially be adapted for this compound derivatives. The yields in these reactions are sensitive to the electronic nature of the substituents on the aromatic rings. beilstein-journals.org

| Entry | Starting Arylhydrazone | Product | Time (h) | Yield (%) |

| 1 | Unsubstituted | 2-(1H-Indazol-1-yl)thiazole | 36 | 35 |

| 2 | 4-Chloro | 2-(5-Chloro-1H-indazol-1-yl)thiazole | 48 | 24 |

| 3 | 4-Bromo | 2-(5-Bromo-1H-indazol-1-yl)thiazole | 48 | 20 |

| 4 | 4-Nitro | 2-(5-Nitro-1H-indazol-1-yl)thiazole | 48 | 12 |

| 5 | 5-Chloro | 2-(6-Chloro-1H-indazol-1-yl)thiazole | 48 | 34 |

Table 2. Copper-Catalyzed Synthesis of N-Thiazolyl-1H-indazoles. beilstein-journals.org Reaction Conditions: Arylhydrazone (0.5 mmol), CuI (20 mol%), 1,10-phenanthroline (B135089) (22 mol%), KOH (200 mol%), DMF, 120 °C.

Mechanistic Insights into Catalytic Processes

The study of reaction mechanisms in catalytic processes involving this compound derivatives is crucial for optimizing reaction conditions, improving yields, and designing more efficient catalysts. While detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available research, insights can be drawn from the well-established mechanisms of catalytic reactions involving similar heterocyclic compounds, particularly in the realm of transition-metal-catalyzed cross-coupling and C-H activation reactions.

General mechanistic pathways, such as those for palladium- and ruthenium-catalyzed reactions, are widely accepted and provide a framework for understanding the potential reactivity of this compound derivatives. These catalytic cycles typically involve a series of fundamental steps: oxidative addition, transmetalation (in the case of cross-coupling reactions), and reductive elimination.

In a typical palladium-catalyzed C-H activation/arylation, the catalytic cycle is initiated by the activation of a C-H bond of the this compound derivative by a palladium(II) species, often directed by a coordinating group on the substrate. This step forms a cyclometalated intermediate. Subsequent reaction with an aryl halide or another coupling partner, followed by reductive elimination, would yield the functionalized product and regenerate the active palladium catalyst. The specific regioselectivity of such reactions on the this compound scaffold would be influenced by the electronic properties and steric environment of the isothiazole and phenyl rings.

Similarly, ruthenium-catalyzed direct arylation reactions often proceed through a C-H activation mechanism. The conformation and electronic properties of the substrate are critical for the formation of suitable intermediates within the catalytic cycle. researchgate.net For aryl-substituted azoles, ruthenium catalysts can facilitate the arylation of the aryl unit, suggesting that the phenyl group of this compound could be a potential site for functionalization under appropriate catalytic conditions.

While the general principles of these catalytic cycles are well-understood for a wide range of organic substrates, the specific kinetics, thermodynamics, and intermediate species involved in reactions with this compound derivatives remain a subject for future investigation. Detailed experimental and computational studies would be necessary to elucidate the precise mechanistic pathways, identify rate-determining steps, and understand the influence of the isothiazole nucleus on the catalytic process. The following table outlines the general steps in a hypothetical palladium-catalyzed C-H arylation of this compound.

| Step | Description | Key Intermediates |

|---|---|---|

| Catalyst Activation | The active catalyst, typically a Pd(0) species, is generated from a precatalyst. | Pd(0)Ln |

| Oxidative Addition | The aryl halide (Ar-X) adds to the Pd(0) center, forming a Pd(II) species. | Ar-Pd(II)-X(L)n |

| C-H Activation/Concerted Metalation-Deprotonation (CMD) | The Pd(II) complex coordinates to the this compound, and a C-H bond is cleaved, often with the assistance of a base, to form a palladacycle. | (Isothiazole-Phenyl)-Pd(II)-X(L)n |

| Reductive Elimination | The two organic fragments on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst. | Pd(0)Ln |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The spectrum of 4-Phenylisothiazole is expected to show distinct signals for the protons on the isothiazole (B42339) ring and the phenyl substituent.

The protons of the parent isothiazole ring have been reported with chemical shifts of δ 8.72 (H3), δ 7.26 (H4), and δ 8.54 (H5) chemicalbook.com. In this compound, the substitution at the C4 position removes H4. The phenyl group's electronic effects would influence the chemical shifts of the remaining isothiazole protons, H3 and H5. These protons would appear as singlets due to the absence of adjacent protons. The five protons of the phenyl group would resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm, with their multiplicity depending on the coupling between ortho, meta, and para positions.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H3 (Isothiazole) | 8.5 - 8.8 | Singlet (s) |

| H5 (Isothiazole) | 8.4 - 8.7 | Singlet (s) |

| H-ortho (Phenyl) | 7.5 - 7.8 | Multiplet (m) |

| H-meta (Phenyl) | 7.2 - 7.5 | Multiplet (m) |

Note: Predicted values are based on the parent isothiazole structure and typical substituent effects of a phenyl group.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, revealing the complexity and symmetry of the structure. For the parent isothiazole, the C4 carbon resonates at δ 123.6 ppm cdnsciencepub.com. The introduction of a phenyl group at this position induces significant changes in the chemical shifts of the isothiazole ring carbons and introduces new signals for the phenyl carbons.

The spectrum is expected to show nine distinct signals, corresponding to the three carbons of the isothiazole ring and the six carbons of the phenyl ring (four signals due to symmetry: ipso, ortho, meta, and para). The chemical shifts are influenced by factors such as hybridization and proximity to the electronegative nitrogen and sulfur atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Isothiazole) | 155 - 160 |

| C4 (Isothiazole) | 135 - 140 |

| C5 (Isothiazole) | 115 - 120 |

| C-ipso (Phenyl) | 130 - 135 |

| C-ortho (Phenyl) | 126 - 129 |

| C-meta (Phenyl) | 128 - 131 |

Note: Predicted values are based on published data for related heterocyclic compounds and known substituent effects.

Two-dimensional (2D) NMR experiments are essential for establishing the definitive connectivity of atoms within a molecule by correlating signals from different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring (ortho-meta and meta-para), confirming the structure of the phenyl substituent. No cross-peaks would be expected for the H3 and H5 protons of the isothiazole ring, confirming they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This technique would be used to definitively assign each proton signal to its corresponding carbon atom in both the isothiazole and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different parts of the molecule. Key HMBC correlations for this compound would include cross-peaks between the ortho-protons of the phenyl ring and carbons C4 and C5 of the isothiazole ring, as well as correlations from H3 and H5 to the ipso-carbon of the phenyl ring. These correlations would firmly establish the connection point between the phenyl and isothiazole moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum would show through-space correlations between the ortho-protons of the phenyl group and the H5 proton of the isothiazole ring, providing conformational information and confirming their spatial proximity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations such as stretching and bending. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its aromatic and heterocyclic components.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretching | Aromatic (Phenyl & Isothiazole) | 3100 - 3000 |

| C=N Stretching | Isothiazole Ring | 1650 - 1550 |

| C=C Stretching | Aromatic Ring | 1600 - 1450 |

| Ring Stretching | Isothiazole Ring | 1550 - 1400 |

| C-H Out-of-Plane Bending | Substituted Aromatic | 900 - 675 |

These absorption patterns provide a distinct fingerprint for the molecule, confirming the presence of both the phenyl and isothiazole ring systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk Compounds with conjugated systems, such as this compound, exhibit characteristic absorptions in the UV region.

The structure of this compound contains both the phenyl ring and the isothiazole ring, which form a conjugated π-electron system. This extended conjugation allows for π → π* electronic transitions, which occur when an electron is promoted from a π bonding orbital to a π* anti-bonding orbital. shu.ac.ukuzh.ch These transitions are typically intense and are expected to result in strong absorption maxima (λmax) in the 200-400 nm range. The exact position and intensity of the absorption bands can be influenced by the solvent polarity, with polar solvents potentially causing a shift in the wavelength of maximum absorption (a red or blue shift). shu.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, MALDI-TOF, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information from its fragmentation patterns.

For this compound (C₉H₇NS), the calculated monoisotopic mass is 161.030 Da. High-Resolution Mass Spectrometry (HRMS) would be used to measure the exact mass, confirming the elemental formula with high precision. Various ionization techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be utilized depending on the sample and the desired information.

Under electron ionization, the molecular ion (M⁺˙) at m/z 161 would be observed. The fragmentation pattern would provide further structural evidence. Aromatic and heterocyclic systems are relatively stable, so the molecular ion peak is expected to be prominent. libretexts.org Predicted fragmentation pathways include the cleavage of the isothiazole ring or the bond connecting the two rings.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 161 | [C₉H₇NS]⁺˙ | C₉H₇NS | Molecular Ion (M⁺˙) |

| 134 | [C₈H₄NS]⁺ | C₈H₄NS | Loss of HCN from the isothiazole ring |

| 117 | [C₉H₇]⁺ | C₉H₇ | Loss of SN radical |

| 84 | [C₃H₂NS]⁺ | C₃H₂NS | Phenyl radical loss |

This fragmentation data, combined with the accurate mass measurement, provides conclusive evidence for the molecular formula and structure of this compound.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy (e.g., Raman) for Molecular Fingerprinting

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical Raman spectroscopic data for the compound this compound. Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful analytical technique used to obtain a unique "molecular fingerprint" of a compound based on its specific vibrational modes. This fingerprint is highly characteristic and can be used for structural elucidation and identification.

The Raman spectrum of this compound would be expected to exhibit characteristic bands corresponding to the vibrational modes of its two main structural components: the isothiazole ring and the phenyl group.

For the phenyl group , characteristic Raman-active modes would include:

Ring breathing modes: These are symmetric vibrations of the entire benzene (B151609) ring and typically appear as strong, sharp bands in the Raman spectrum. For monosubstituted benzenes, a prominent band is often observed around 1000 cm⁻¹.

C-H stretching modes: Vibrations of the carbon-hydrogen bonds on the phenyl ring, typically found in the 3000-3100 cm⁻¹ region.

In-plane and out-of-plane C-H bending modes: These vibrations occur at lower frequencies and contribute to the fingerprint region of the spectrum.

C-C stretching modes within the ring: These vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.

For the isothiazole ring , a five-membered heterocyclic ring containing sulfur and nitrogen, the expected Raman bands would arise from:

Ring stretching and deformation modes: These vibrations involve the stretching and bending of the C-C, C-N, C-S, and N-S bonds within the ring.

C-H stretching and bending modes: Corresponding to the hydrogen atoms attached to the isothiazole ring.

The coupling of vibrations between the phenyl group and the isothiazole ring would also give rise to unique spectral features.

Data Table of Predicted Vibrational Modes

Without experimental data or specific computational studies for this compound, a detailed and accurate data table of its Raman active vibrational modes cannot be constructed. Theoretical calculations, such as those using Density Functional Theory (DFT), would be required to predict the Raman spectrum and provide assignments for the observed vibrational frequencies. Such a study would involve optimizing the molecular geometry of this compound and then calculating its vibrational frequencies and Raman intensities. The resulting data would allow for the creation of a table similar to the hypothetical example below:

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| Data Unavailable | Phenyl ring breathing |

| Data Unavailable | Isothiazole ring stretching |

| Data Unavailable | C-H stretching (Phenyl) |

| Data Unavailable | C-C stretching (Phenyl) |

| Data Unavailable | In-plane C-H bend (Phenyl) |

| Data Unavailable | Ring deformation (Isothiazole) |

While the principles of Raman spectroscopy suggest a unique and identifiable molecular fingerprint for this compound, the absence of specific research on this compound prevents a detailed analysis and the presentation of concrete spectroscopic data. Further experimental investigation or computational modeling is necessary to fully characterize the vibrational properties of this compound and utilize Raman spectroscopy for its structural elucidation and molecular fingerprinting.

Crystallographic Investigations and Solid State Structural Analysis

X-ray Diffraction Studies of 4-Phenylisothiazole and its Crystalline Derivatives

For instance, the crystal structure of 3-hydroxy-5-(methylsulphonyl)-4-phenylisothiazole was determined to be monoclinic, belonging to the space group P2₁/c. rsc.org The isothiazole (B42339) ring in this derivative is nearly planar, with key bond lengths of 1.715(8) Å for C–S and 1.661(7) Å for N–S, and a bond angle of 93.3(4)° for N–S–C. rsc.org Similarly, the structure of 2-amino-4-phenylthiazole (B127512) hydrobromide monohydrate was also found to be monoclinic. iucr.org

In a study of methyl 4-amino-3-phenylisothiazole-5-carboxylate, two polymorphic forms, one noncentrosymmetric and the other centrosymmetric, were identified and characterized by single-crystal X-ray diffractometry. researchgate.netnih.govresearcher.liferesearchgate.net This highlights the ability of this compound derivatives to adopt different crystalline arrangements. The synthesis of novel cyclometalated ruthenium(II) and osmium(II) complexes derived from 4-phenylthiazole (B157171) has also been confirmed through X-ray diffractometry, among other analytical techniques. rsc.orgrsc.org

For example, in 2-amino-4-phenylthiazole, the molecule is almost planar with a dihedral angle of 6.2 (3)° between the phenyl and thiazole (B1198619) rings. iucr.org This planarity is associated with a shorter C4–C6 bond distance of 1.473 (5) Å, suggesting a greater double-bond character. iucr.org In contrast, the hydrobromide monohydrate salt of the same compound exhibits a larger interplanar angle of 19.1°. iucr.org

In the case of methyl 4-amino-3-phenylisothiazole-5-carboxylate, both of its identified polymorphs feature identical molecular conformations. researchgate.netnih.govresearcher.life This indicates that the observed polymorphism arises from differences in intermolecular interactions rather than from variations in the molecular shape itself. The molecular structure of one of the polymorphs (1a) has been detailed, showing the specific atom-labelling scheme used in the X-ray analysis. researchgate.netresearchgate.net

| Compound | Crystal System | Space Group | Key Geometric Features | Reference |

| 3-hydroxy-5-(methylsulphonyl)-4-phenylisothiazole | Monoclinic | P2₁/c | Isothiazole ring is planar. C–S: 1.715(8) Å, N–S: 1.661(7) Å, N–S–C: 93.3(4)°. | rsc.org |

| 2-amino-4-phenylthiazole hydrobromide monohydrate | Monoclinic | - | Phenyl and thiazole rings are planar with an interplanar angle of 19.1°. | iucr.org |

| 2-amino-4-phenylthiazole | - | - | Almost planar with a dihedral angle of 6.2 (3)° between phenyl and thiazole rings. | iucr.org |

| Methyl 4-amino-3-phenylisothiazole-5-carboxylate (Polymorphs) | Noncentrosymmetric & Centrosymmetric | - | Both polymorphs exhibit identical molecular conformations. | researchgate.netnih.gov |

| 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one | Monoclinic | P2=c | The thiazole ring is nearly planar and forms dihedral angles of 10.8 (2)° with the phenyl ring and 3.1 (3)° with the indole (B1671886) ring system. | researchgate.net |

The stability and structure of molecular crystals are governed by a network of non-covalent interactions. rsc.org In this compound derivatives, hydrogen bonding and π-π stacking are prominent forces that direct the assembly of molecules in the solid state. rsc.orgmdpi.com

Hydrogen bonds, particularly those involving amino groups and oxygen or nitrogen atoms, play a significant role in the crystal packing of these compounds. researchgate.netnih.gov For instance, in the noncentrosymmetric polymorph of methyl 4-amino-3-phenylisothiazole-5-carboxylate, intermolecular N—H···O and N—H···N hydrogen bonds are crucial in forming a double-columnar structure. researchgate.netnih.gov The presence of hydrogen bonding can also influence the strength of π-π stacking interactions by affecting the electron density of the aromatic rings. rsc.org

π-π stacking interactions are another key feature, arising from the attractive, noncovalent interactions between aromatic rings. In the polymorphs of methyl 4-amino-3-phenylisothiazole-5-carboxylate, stacking interactions between the π-systems are a primary structural motif, leading to the formation of molecular columns. researchgate.netnih.govresearchgate.net The orientation of these stacked molecules, whether 'head-to-head' or 'head-to-tail', determines the character of the resulting column (straight or zigzag). researchgate.netnih.gov In some cases, weak C–H···N hydrogen bonds can also contribute to the stability of the crystal lattice. benchchem.com

The interplay of intermolecular forces like hydrogen bonding and π-stacking leads to the formation of specific crystal packing architectures and supramolecular assemblies. rsc.orgnih.gov These motifs can range from simple dimers to more complex layered or three-dimensional networks.

In the polymorphs of methyl 4-amino-3-phenylisothiazole-5-carboxylate, the fundamental building block is a column formed by stacking interactions. researchgate.netnih.gov In the noncentrosymmetric form, these columns are further linked by hydrogen bonds to create double columns, which then interact to form layers. researchgate.netnih.gov In the centrosymmetric polymorph, the columns themselves are the primary motif, which also form layers. researchgate.net The identification of these packing motifs often requires quantum chemical calculations of pairwise interaction energies to understand the hierarchy of intermolecular forces. researchgate.netnih.gov

The concept of supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions, is useful for understanding and predicting crystal structures. nih.gov The specific combination of hydrogen bonding and π-stacking in this compound derivatives can be viewed as a set of synthons that guide the self-assembly process. The use of advanced analytical techniques like Hirshfeld surface analysis can help in visualizing and quantifying these intermolecular contacts. rsc.orgsemanticscholar.org

Polymorphism and Tautomerism in this compound Analogues

Polymorphism, the ability of a compound to exist in more than one crystalline form, and tautomerism, the interconversion of structural isomers, are important phenomena in materials science and drug development. nih.gov Analogues of this compound have been shown to exhibit both of these behaviors.

The existence of polymorphs in this compound analogues is often discovered through crystallization experiments under different conditions. For example, the noncentrosymmetric and centrosymmetric polymorphs of methyl 4-amino-3-phenylisothiazole-5-carboxylate were obtained by crystallization from different solvents. researchgate.netnih.govresearcher.liferesearchgate.net The characterization of these different forms relies on techniques such as single-crystal and powder X-ray diffraction, which can distinguish between the different crystal lattices.

The study of polymorphism is crucial as different polymorphs can have significantly different physical properties, including solubility, melting point, and stability. nih.gov In the context of pharmaceuticals, this can impact bioavailability and therapeutic efficacy. nih.gov

The different polymorphs of a compound have different lattice energies, and the most stable form is the one with the lowest energy under a given set of conditions. scispace.comrsc.org Computational methods, such as periodic density functional theory (DFT) calculations, are often employed to determine the relative stabilities of polymorphs. researchgate.netnih.gov

For methyl 4-amino-3-phenylisothiazole-5-carboxylate, calculations showed that the noncentrosymmetric structure has a lower density and a slightly lower lattice energy (by 0.59 kJ mol⁻¹) compared to the centrosymmetric structure. researchgate.net This suggests that the relative stability of the two forms is quite close. The study of these energetic relationships is a key aspect of crystal structure prediction (CSP), which aims to identify all possible and stable polymorphs of a given molecule. scispace.comxtalpi.com

Influence of Crystallization Conditions on Solid-State Structure

The solid-state structure of isothiazole derivatives, and specifically phenylisothiazoles, can be significantly influenced by the conditions under which they are crystallized. The choice of solvent, in particular, can lead to the formation of different crystalline forms, known as polymorphs, which exhibit distinct crystal packing and intermolecular interactions. While direct studies on the polymorphism of the parent this compound are not extensively documented in the reviewed literature, a detailed investigation into a closely related analogue, methyl 4-amino-3-phenylisothiazole-5-carboxylate, provides a clear and illustrative example of this phenomenon. researchgate.netnih.goviucr.org

Research has demonstrated that methyl 4-amino-3-phenylisothiazole-5-carboxylate can crystallize into two different polymorphic forms—a noncentrosymmetric and a centrosymmetric structure—depending on the solvent system used. researchgate.netnih.goviucr.org Crystallization from a range of more volatile solvents yields the noncentrosymmetric polymorph, while the use of a denser solvent, tetrachloromethane, results in the centrosymmetric form. researchgate.netnih.gov

Although the conformation of the molecule is identical in both polymorphs, their crystal packing and intermolecular interactions differ significantly. researchgate.netnih.goviucr.org In both structures, molecules form columns as a primary structural motif driven by stacking interactions. researchgate.netnih.gov The orientation of the stacked molecules, described as 'head-to-head' or 'head-to-tail', determines the straight or zigzag character of these columns. nih.gov

The key distinction between the two polymorphs lies in the nature of the hydrogen bonding. In the noncentrosymmetric structure, columns are linked by intermolecular N—H⋯O and N—H⋯N hydrogen bonds, which creates a double-column as the main structural motif. researchgate.netnih.goviucr.org In contrast, the centrosymmetric structure features different intermolecular interactions. researchgate.netnih.gov These variations in crystal packing lead to differences in physical properties; the noncentrosymmetric structure has a lower density and a slightly lower calculated lattice energy compared to the centrosymmetric form. researchgate.netnih.goviucr.org

This case highlights the critical role of crystallization conditions in determining the final solid-state structure of phenylisothiazole derivatives. The solvent choice directly dictates the resulting polymorph by influencing the intermolecular interactions that govern crystal lattice formation. syrris.com

Crystallographic Data for Polymorphs of Methyl 4-amino-3-phenylisothiazole-5-carboxylate

The following table summarizes the crystallographic data for the two polymorphs obtained under different crystallization conditions.

| Property | Noncentrosymmetric Polymorph | Centrosymmetric Polymorph |

| Crystallization Solvent | Volatile Solvents | Tetrachloromethane |

| Symmetry | Noncentrosymmetric | Centrosymmetric |

| Primary Structural Motif | Columns from stacking interactions | Columns from stacking interactions |

| Key Intermolecular Interactions | N—H⋯O and N—H⋯N hydrogen bonds forming double columns | Different hydrogen bonding network |

| Relative Density | Lower | Higher |

| Relative Lattice Energy | Lower | Higher |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of 4-phenylisothiazole.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ajchem-a.com Geometry optimization using DFT aims to find the most stable arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. mdpi.com For molecules like this compound, this involves methods such as the B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) to ensure accurate prediction of structural parameters. mdpi.comresearchgate.net The optimization process iteratively adjusts atomic coordinates until a true minimum on the potential energy surface is found, confirmed by the absence of imaginary vibrational frequencies. mdpi.com

Once the geometry is optimized, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov Other calculated parameters include ionization potential, electron affinity, chemical hardness, and electronegativity, which further characterize the molecule's reactivity. physchemres.orgajchem-a.com

Table 1: Representative Optimized Geometric Parameters for Phenyl-Heterocyclic Systems Note: This table presents typical values for phenyl-substituted heterocyclic rings calculated using DFT methods, as specific data for this compound is not readily available in the cited literature.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-C (Phenyl Ring) | ~1.39 - 1.40 | Aromatic carbon-carbon bond length. |

| C-S (Isothiazole Ring) | ~1.70 - 1.75 | Carbon-sulfur bond length. |

| C-N (Isothiazole Ring) | ~1.32 - 1.37 | Carbon-nitrogen bond length. |

| N-S (Isothiazole Ring) | ~1.65 - 1.70 | Nitrogen-sulfur bond length. |

| C-C (Inter-ring) | ~1.47 - 1.49 | Bond connecting the phenyl and isothiazole (B42339) rings. |

| Phenyl-Isothiazole Dihedral Angle | 20 - 40 | Torsion angle between the two rings, indicating non-planarity. |

Table 2: Calculated Electronic Properties for a Representative Phenyl-Thiazole Derivative Note: Data derived from DFT/B3LYP calculations on related thiazole (B1198619) structures. ajchem-a.combenchchem.com

| Property | Calculated Value |

|---|---|

| HOMO Energy | ~ -6.0 to -6.6 eV |

| LUMO Energy | ~ -1.2 to -2.1 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.3 to 4.5 eV |

| Ionization Potential (I) | ~ 6.0 to 6.6 eV |

| Electron Affinity (A) | ~ 1.2 to 2.1 eV |

| Chemical Hardness (η) | ~ 2.15 to 2.25 eV |

| Electronegativity (χ) | ~ 3.6 to 4.3 eV |

Computational methods are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental results. Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), while the Gauge-Independent Atomic Orbital (GIAO) method is standard for calculating NMR chemical shifts (¹H and ¹³C). nih.govschrodinger.com

Calculated vibrational frequencies from DFT often show good agreement with experimental FT-IR spectra after applying a scaling factor to correct for anharmonicity and basis set deficiencies. nih.gov For instance, predicted spectra for 4-substituted thiazole derivatives show characteristic N-H stretching bands around 3350–3250 cm⁻¹ and C=N stretching in the 1620 cm⁻¹ region. benchchem.com Similarly, predicted ¹H NMR spectra for related compounds feature aromatic protons in the δ 7.2–7.4 ppm range and the thiazole H5 proton around δ 8.1 ppm. benchchem.com The reconciliation of these theoretical signatures with experimental data provides strong validation for the computed molecular structure. nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for a Representative 4-Phenylthiazole (B157171) Derivative Note: This table provides an example of the reconciliation between theoretical and experimental data for analogous compounds. benchchem.com

| Spectroscopic Technique | Key Signature | Predicted Value | Experimental Range |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (ppm) | 7.2 - 7.4 | 7.1 - 8.0 |

| ¹³C NMR | Thiazole C2 (ppm) | ~167.5 | 165 - 170 |

| IR | C=N Stretch (cm⁻¹) | ~1620 | 1610 - 1630 |

| UV-Vis | π→π* Transition (nm) | ~254 | 250 - 260 |

The aromaticity of the isothiazole ring in this compound can be quantified using computational methods. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two widely used indices. iucr.org HOMA is a geometry-based index, where a value of 1 indicates a fully aromatic system. NICS values, calculated at the ring's center (NICS(0)) or above it (NICS(1)), measure magnetic shielding; negative values are indicative of aromatic character. iucr.orgscispace.com

For a related 6-bromo-2-methylsulfanyl-1,3-benzothiazole, DFT calculations at the B3LYP level showed that the thiazole ring possesses a moderate degree of aromaticity, with a HOMA value of 0.69 and a NICS(0) value of -7.71. iucr.org In comparison, the fused benzene (B151609) ring in the same molecule exhibited higher aromaticity with a HOMA of 0.95 and a NICS(0) of -9.61. iucr.org This suggests that while the isothiazole ring is aromatic, its π-electron delocalization is less extensive than that of benzene. The phenyl substituent in this compound is expected to influence this aromaticity through electronic effects.

Table 4: Calculated Aromaticity Indices for Thiazole and Benzene Rings Data from a study on a benzothiazole (B30560) derivative, illustrating the relative aromaticity. iucr.org

| Ring System | HOMA Index | NICS(0) (ppm) | Aromatic Character |

|---|---|---|---|

| Thiazole | 0.69 | -7.71 | Moderately Aromatic |

| Benzene | 0.95 | -9.61 | Highly Aromatic |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques explore the dynamic behavior and conformational landscape of this compound.

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the phenyl and isothiazole rings. A potential energy surface (PES) scan is a computational procedure used to map the energy of the molecule as a function of this dihedral angle. researchgate.netuni-muenchen.de This is typically performed by fixing the dihedral angle at various increments (e.g., every 10-15 degrees) while optimizing all other geometrical parameters. ncsu.eduq-chem.com

The resulting PES reveals the most stable conformation (global minimum), other local energy minima, and the energy barriers (transition states) that separate them. researchgate.netncsu.edu For this compound, the lowest energy conformation is expected to be non-planar, with a specific torsion angle that balances the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing effects of steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the isothiazole ring. The energy barriers to rotation provide insight into the molecule's conformational rigidity at different temperatures.

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior by solving Newton's equations of motion for all atoms in the system. nih.gov For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (like water or an organic solvent) and simulate its trajectory over nanoseconds or longer. researchgate.netosti.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic focus only)

Quantitative Structure-Activity Relationship (QSAR) modeling for this compound and its derivatives provides a mechanistic understanding of how chemical structure influences reactivity and biological activity. These computational models are built by establishing a mathematical correlation between the chemical structures of a series of compounds and their observed activities. researchgate.netnih.gov The primary goal is to create predictive models that can explain the origin of a compound's activity and guide the design of new molecules with enhanced properties before their experimental synthesis. researchgate.net

QSAR studies on thiazole derivatives often employ a range of molecular descriptors, including topological, electronic, geometric, and physicochemical properties, to develop these predictive models. researchgate.net Methodologies such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) are used to build the models. researchgate.net For instance, a QSAR study on thiazole derivatives identified molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and the Kier flexibility index (J) as key descriptors influencing their activity. researchgate.net

The foundation of any QSAR model lies in the calculation of molecular descriptors, which numerically represent the physicochemical properties of a molecule. nih.gov For this compound and its analogs, these descriptors can be predicted using various computational software and methodologies, such as Density Functional Theory (DFT), Quantitative Structure-Property Relationship (QSPR) models, and specialized software like ACD/Percepta™ or PaDEL. nih.govnih.govnih.govmdpi.com These tools can calculate a wide array of descriptors based on the molecule's 2D or 3D structure.

Key physicochemical descriptors predicted in studies of thiazole derivatives include those related to lipophilicity, electronic properties, and molecular shape. For example, in a QSAR analysis of thiazolidine-4-one derivatives, descriptors such as polarizability (MLFER_S), electronegativity (GATSe2), surface area contributions (EstateVSA 6), and the presence of halogen atoms were found to positively correlate with antitubercular activity. nih.gov Conversely, the SpMAD_Dzs 6 descriptor, related to molecular mass distribution, showed a negative correlation. nih.gov Such predictions are crucial for understanding how a molecule like this compound might behave in a biological system.

Table 1: Examples of Physicochemical Descriptors Used in QSAR Models of Thiazole Derivatives

| Descriptor Type | Descriptor Name | Description | Predicted Influence on Activity |

|---|---|---|---|

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A key electronic descriptor in reactivity models. researchgate.net |

| Lipophilicity | LogP | Logarithm of the octanol-water partition coefficient | A measure of a molecule's hydrophobicity. researchgate.net |

| Steric/Shape | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. researchgate.net | Positively correlated with activity in some models. nih.gov |

| Shape | Kier's Shape Index (kα3) | A molecular shape descriptor calculated from atomic counts and connectivity. | Identified as a key parameter for antimicrobial activity. researchgate.net |

| Topological | Molecular Connectivity Index (2χv) | A numerical value representing molecular branching and complexity. | Identified as a key parameter for antimicrobial activity. researchgate.net |

This table is generated based on findings from QSAR studies on various thiazole derivatives. researchgate.netnih.govresearchgate.net

Computational studies help identify the specific structural components of this compound that are crucial for its chemical reactivity. The planar isothiazole ring, fused with the phenyl group, forms the core structure. benchchem.comlookchem.com The reactivity of this scaffold can be significantly influenced by substituents at various positions.

Studies on related 2-amino-4-arylthiazoles have shown that the C5 position of the thiazole ring is an active site for electrophilic substitution reactions. mdpi.comresearchgate.net The phenyl group at the 4-position contributes to the molecule's aromaticity and hydrophobicity, which can influence interactions like π-π stacking. benchchem.comvulcanchem.com Furthermore, the introduction of different functional groups on the phenyl ring or other parts of the thiazole nucleus can dramatically alter the molecule's electronic properties and, consequently, its reactivity. researchgate.netresearchgate.net For example, the presence of electron-donating or electron-withdrawing groups on the phenyl ring of 2-amino-4-arylthiazoles affects their nucleophilic character. researchgate.net In other derivatives, a cyclopropyl (B3062369) group at the 2-position was found to enhance reactivity due to angle strain. vulcanchem.com These findings highlight that the reactivity of the this compound core is tunable through strategic chemical modification.

Electronic Properties Investigations

The electronic properties of this compound are fundamental to understanding its reactivity, stability, and potential for use in material science. ossila.com Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these properties. nih.govbiomedpharmajournal.org Such calculations provide insights into the distribution of electrons within the molecule, the energies of its frontier molecular orbitals, and its electrostatic potential, which collectively govern its chemical behavior. nih.govphyschemres.org

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. ossila.com The HOMO is the highest energy orbital containing electrons and represents the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital without electrons and indicates its ability to accept electrons. ossila.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. ossila.comschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In the context of this compound derivatives, computational studies have shown that modifications to the molecular structure can tune this energy gap. For example, studies on related thiazole derivatives have demonstrated that the introduction of different substituents can alter the HOMO and LUMO energy levels. mdpi.comrsc.org In one study of a 4-phenylthiazol-2-yl derivative, the small energy gap was attributed to intramolecular charge transfer (ICT) from the phenyl-donating ring to the acceptor 4-phenylthiazole moiety. researchgate.net This charge transfer character is crucial for potential applications in electronics. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Selected Thiazole Derivatives

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|---|

| 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole | DFT | -8.04 | -5.02 | 3.02 | mdpi.com |

| 2-acetylamino-5-(4-acetylphenylazo)-4-phenylthiazole | DFT | -8.11 | -5.20 | 2.91 | mdpi.com |

| 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA) | DFT | -5.468 | -2.323 | 3.145 | researchgate.net |

This table presents data from computational studies on various derivatives containing the 4-phenylthiazole or related thiazole structures to illustrate typical energy values.

The distribution of electron density in this compound is uneven due to the presence of heteroatoms (nitrogen and sulfur) and the aromatic phenyl ring. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which are generated through quantum mechanical calculations. nih.gov MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying charge. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack.

For thiazole derivatives, MEP analyses help identify the most reactive sites for chemical reactions. biomedpharmajournal.org The nitrogen and sulfur atoms of the isothiazole ring, being electronegative, are generally associated with regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. The distribution of potential across the phenyl ring can be influenced by substituents, further guiding the molecule's reactivity and intermolecular interactions. nih.govbiomedpharmajournal.org

The unique electronic structure of this compound and its derivatives makes them attractive candidates for applications in materials science, particularly in optics and electronics. researchgate.netbenchchem.com The tunable HOMO-LUMO gap directly correlates with the wavelength of light a molecule can absorb, which is a key property for optical devices. ossila.comschrodinger.com A smaller energy gap generally corresponds to absorption at longer wavelengths. schrodinger.com

Studies have shown that incorporating the this compound moiety into larger molecular systems can lead to promising material properties. For instance, a derivative, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA), was investigated as an organic semiconductor. researchgate.net Thin films of this material exhibited an optical band gap of 3.145 eV and demonstrated semiconductor behavior, with electrical conductivity increasing with temperature, making it a potential candidate for devices like organic light-emitting diodes (OLEDs). researchgate.net Other research has focused on thiazole-containing systems for nonlinear optical (NLO) applications, where molecules with large hyperpolarizability can be used in optical switching and other photonic technologies. dntb.gov.uanih.gov The incorporation of this compound derivatives into polymer matrices has also been explored as a way to enhance the thermal stability and electronic properties of the resulting materials. benchchem.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-3-phenylisothiazole (B92122) |

| 2-amino-4-arylthiazoles |

| 2-amino-4-phenylthiazole (B127512) |

| 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole |

| 2-acetylamino-5-(4-acetylphenylazo)-4-phenylthiazole |

| 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) |

| Thiazolidine-4-one |

| 2-Cyclopropyl-4-phenylthiazole |

Advanced Applications in Materials Science and Industrial Chemistry

Incorporation into Polymer Matrices for Enhanced Material Properties

The integration of isothiazole-based compounds into polymer matrices is an area of research focused on developing advanced materials with tailored characteristics. While comprehensive data on the parent 4-phenylisothiazole is limited, studies on its derivatives, such as 4-bromo-3-phenylisothiazole (B92122), provide insight into the potential enhancements this chemical family offers to polymer science.

Thermal Stability Enhancements

The incorporation of isothiazole (B42339) derivatives has been suggested as a method to improve the thermal resilience of polymers. The inherent stability of the isothiazole ring structure can be imparted to a polymer matrix, potentially increasing its degradation temperature. For instance, the addition of 4-bromo-3-phenylisothiazole to polymer formulations is noted to enhance the thermal stability of the resulting materials benchchem.com. This improvement is critical for applications where materials are exposed to elevated temperatures during processing or end-use. However, specific quantitative data from thermogravimetric analysis (TGA) detailing the degree of improvement in decomposition temperatures for specific polymer-isothiazole composites are not extensively documented in available research.

Mechanical Strength Modifications

The mechanical properties of polymers, such as tensile strength and modulus, can be altered by the inclusion of additives. The rigid structure of the phenyl and isothiazole rings can act as a reinforcing agent within a polymer matrix. It has been reported that the integration of 4-bromo-3-phenylisothiazole can bolster the mechanical strength of composite materials benchchem.com. This suggests that the isothiazole moiety can improve the load-bearing capacity of the polymer. Detailed research findings with specific data on the percentage increase in tensile strength or Young's modulus for polymers modified with this compound or its derivatives are not widely available.

Electronic Property Tuning in Polymers

The field of conductive polymers and organic electronics represents a significant area of materials science. The electronic nature of heterocyclic compounds makes them attractive candidates for tuning the electronic properties of polymers. Derivatives like 4-bromo-3-phenylisothiazole have been utilized in the development of new polymers with specific electronic characteristics benchchem.com. The isothiazole ring can influence the electron distribution and charge transport properties within a polymer, making it a potentially valuable component for creating materials used in sensors, coatings, and electronic packaging benchchem.comspecialchem.com. The precise impact on properties such as conductivity or band gap energy would depend on the specific polymer matrix and the concentration of the isothiazole compound.

Ligand Design in Coordination Chemistry

The use of this compound and its derivatives as ligands in coordination chemistry is a subject of scientific inquiry. The nitrogen and sulfur atoms in the isothiazole ring offer potential coordination sites for metal ions, allowing for the design of novel metal-organic complexes. However, detailed research focusing specifically on the parent this compound as a ligand is not prominently featured in the available literature. Studies in this area have more frequently utilized the isomeric 4-phenylthiazole (B157171) scaffold or more complex, fused-ring systems like benzo[d]isothiazole ekb.egarkat-usa.org.

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes using isothiazole-based ligands are foundational to exploring their potential applications. Research has been conducted on the formation of metal complexes with various substituted isothiazoles. For example, a series of benzo[d]isothiazole derivatives have been synthesized and their interactions with metal catalysts like copper (II) have been explored arkat-usa.org. These studies typically involve characterization using methods such as FT-IR, NMR spectroscopy, and mass spectrometry to confirm the structure and coordination of the ligand to the metal center. However, specific studies detailing the synthesis and full characterization of metal complexes with the simple this compound ligand are sparse in the reviewed literature.

Electrochemical and Spectroelectrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes is crucial for applications in catalysis, sensing, and electrochromic devices. Investigations into the redox properties of metal complexes with related heterocyclic ligands have been performed. For instance, detailed electrochemical and in situ spectroelectrochemical measurements have been conducted on metal-phthalocyanine complexes substituted with 4-phenylthiazole-2-thiol , revealing ligand-based and metal-based redox processes researchgate.net. Similarly, the electrochemical properties of frameworks involving benzo[d] benchchem.comekb.egCurrent time information in Bangalore, IN.thiadiazoles have been analyzed mdpi.com. These studies provide a model for the types of analyses that would be relevant for this compound complexes, but direct experimental data on their specific electrochemical and spectroelectrochemical properties are not currently available.

Exploration in Agrochemical Formulations (Non-toxicology focused)

The this compound moiety serves as a critical structural component in the synthesis of modern agrochemicals. researchgate.net Its derivatives are recognized as versatile platforms for creating new fungicides, herbicides, and insecticides. guidechem.comlookchem.comchemimpex.comontosight.ai The thiazole (B1198619) ring, containing both sulfur and nitrogen, provides a stable and reactive core that can be readily modified to optimize biological activity against specific agricultural pests. ontosight.ai